N-gamma-Glutamylcysteine ethyl ester

説明

Synthesis Analysis

The synthesis of GCEE involves the esterification of GSH or direct synthesis from L-glutamic acid and L-cysteine derivatives. Esterification is performed to improve the compound's cell membrane permeability, allowing it to efficiently increase intracellular GSH levels upon hydrolysis within the cell. Techniques such as chromatography and specific esterification reactions under anhydrous conditions are employed to achieve high purity and yield of GCEE (Thornalley, 1991; Taylor‐Papadimitriou et al., 1967).

Molecular Structure Analysis

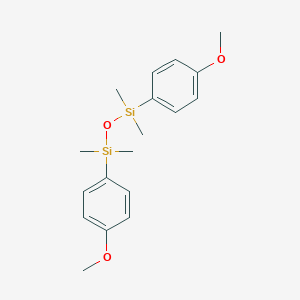

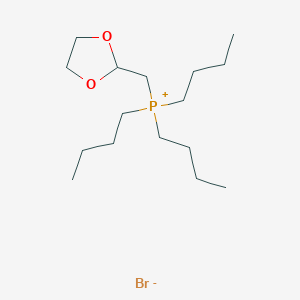

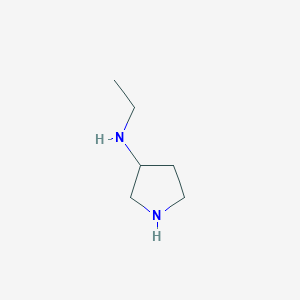

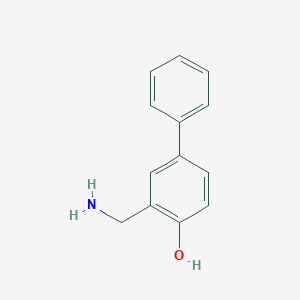

The molecular structure of GCEE is characterized by the presence of an ethyl ester group attached to the gamma-glutamylcysteine moiety. This modification is crucial for its ability to cross cell membranes more readily than GSH. Advanced techniques such as crystallography have provided insights into the enzyme gamma-glutamylcysteine synthetase, which plays a central role in GSH biosynthesis, offering a deeper understanding of how GCEE may be processed intracellularly (Hibi et al., 2004).

Chemical Reactions and Properties

GCEE undergoes hydrolysis within cells to release gamma-glutamylcysteine, which is then converted into GSH, thus exerting its antioxidant effects. It has been shown to protect against oxidative stress-induced damage by replenishing intracellular GSH levels in various models, including liver injury and hematologic alterations induced by toxins like cyclophosphamide (Alqahtani & Mahmoud, 2016).

科学的研究の応用

Role in Cognitive Alterations Induced by Chemotherapy

N-gamma-Glutamylcysteine ethyl ester, among other antioxidant compounds, is being studied for its potential to counteract oxidative stress and cognitive alterations induced by chemotherapy drugs in cancer patients. The administration of this compound has shown promising results in mitigating the deleterious effects of chemotherapy on cognitive functions, indicating its scientific relevance in designing clinical trials aimed at reducing oxidative stress and cognitive alterations caused by chemotherapy (Cauli, 2021).

Glutathione Precursors in Health Care and Therapeutics

In the context of cystic fibrosis (CF), the precursor role of N-gamma-Glutamylcysteine ethyl ester in glutathione synthesis has attracted scientific attention. Various clinical studies have explored the use of glutathione and its precursors, including N-gamma-Glutamylcysteine ethyl ester, to improve the health status of CF patients and develop therapeutic roles. This precursor is recognized for its efficacious role in ameliorating the health status of patients, marking its significant application potential in health care and therapeutics (Batool & Arooj, 2018).

Kokumi-active γ-Glutamyl Peptides in Food Science

The study of γ-glutamyl peptides, including γ-glutamyl dipeptides, tripeptides, and sulfur-containing γ-glutamyl-S-alk(en)yl-l-cysteine, highlights the presence of N-gamma-Glutamylcysteine ethyl ester in various foods. These peptides are found in legumes, alliaceae, and fermented foods such as soy sauce and cheese. Their kokumi-active properties, contributing to the thickness, richness, and mouthfulness of food, are of scientific interest. Moreover, certain γ-glutamyl peptides, including N-gamma-Glutamylcysteine ethyl ester, exhibit potential functional properties like aiding the treatment of intestinal inflammation (Yang et al., 2019).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

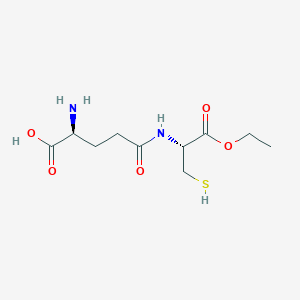

(2S)-2-amino-5-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5S/c1-2-17-10(16)7(5-18)12-8(13)4-3-6(11)9(14)15/h6-7,18H,2-5,11H2,1H3,(H,12,13)(H,14,15)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEKVTHFAJJKGA-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CS)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150802 | |

| Record name | N-gamma-Glutamylcysteine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-gamma-Glutamylcysteine ethyl ester | |

CAS RN |

114627-30-4 | |

| Record name | N-gamma-Glutamylcysteine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114627304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-gamma-Glutamylcysteine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B38177.png)